5-(Dimethylamino)pentanenitrile
Description
Contextualization within Amine-Nitrile Chemistry
Aminonitriles are organic compounds containing both an amine and a nitrile functional group. studymind.co.uk The nitrile group, with its polarized carbon-nitrogen triple bond, is a potent electrophile, making it susceptible to nucleophilic attack. unizin.org This reactivity allows for the conversion of nitriles into a variety of other functional groups, including primary amines through reduction and carboxylic acids via hydrolysis. studymind.co.ukunizin.org The presence of an amine group in the same molecule introduces basicity and nucleophilicity, further expanding the range of possible chemical transformations. ksu.edu.sa
The interplay between the amine and nitrile functionalities in aminonitriles gives rise to a rich and diverse chemistry. They can act as precursors to amino acids, heterocyclic compounds, and other valuable chemical entities. researchgate.netresearchgate.net
Historical Overview of Relevant Chemical Structural Motifs
The synthesis of α-aminonitriles has a long history, dating back to 1850 with the work of Adolph Strecker. mdpi.comnumberanalytics.com The Strecker synthesis, a one-pot reaction involving an aldehyde, ammonia (B1221849), and hydrogen cyanide, provided the first route to α-aminonitriles, which could then be hydrolyzed to α-amino acids. mdpi.comnumberanalytics.comwikipedia.org This discovery was a cornerstone in the field of organic chemistry and laid the groundwork for the synthesis of the building blocks of proteins. numberanalytics.com
Over the years, numerous modifications and improvements to the Strecker reaction have been developed, including the use of different cyanide sources, catalysts, and the development of asymmetric versions to produce chiral amino acids. mdpi.comwikipedia.org The fundamental structural motif of the aminonitrile has remained a central focus due to its versatility as a synthetic intermediate. researchgate.net
Broad Significance in Organic Synthesis and Advanced Materials Science
The utility of 5-(Dimethylamino)pentanenitrile and related aminonitriles extends across various domains of chemical science.
Organic Synthesis:
In organic synthesis, aminonitriles are prized as versatile building blocks. researchgate.net The nitrile group can be transformed into amines, amides, and carboxylic acids, while the amino group can undergo a range of reactions, including alkylation and acylation. unizin.orgksu.edu.sa This dual reactivity makes them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. ontosight.airesearchgate.net For instance, derivatives of aminonitriles have been investigated as precursors to potent therapeutic agents. researchgate.netnih.gov
Advanced Materials Science:
The field of advanced materials science also leverages the unique properties of aminonitriles. reddit.comscilit.com The incorporation of aminonitrile moieties into polymer structures can impart specific functionalities and properties. For example, the nitrile group can enhance thermal stability and polarity, while the amine group can serve as a site for cross-linking or further functionalization. This has led to the exploration of aminonitrile-containing polymers for applications in areas such as drug delivery and the development of novel functional materials. youtube.comcore.ac.uk
Current Research Trajectories and Future Perspectives for this compound
Current research involving this compound and its analogs is focused on several key areas. There is ongoing exploration of its use as a precursor in the synthesis of novel heterocyclic compounds with potential biological activity. longdom.org Additionally, its role in the development of new materials with tailored properties continues to be an active area of investigation. scilit.comcore.ac.uk
The future for aminonitriles like this compound appears promising. The development of greener and more efficient synthetic methods, including the use of organocatalysts and flow chemistry, is expected to further enhance their accessibility and utility. mdpi.comresearchgate.net As our understanding of the intricate reactivity of these molecules deepens, new and innovative applications in medicine, agriculture, and materials science are likely to emerge. researchgate.netmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
5-(dimethylamino)pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9(2)7-5-3-4-6-8/h3-5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNJHMIOVRBSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of 5 Dimethylamino Pentanenitrile
Classical Synthetic Approaches
Traditional methods for the synthesis of 5-(dimethylamino)pentanenitrile rely on well-understood and widely practiced organic reactions. These include nucleophilic additions, reductive aminations, transformations of carboxylic acid derivatives or halogenated precursors, and alkylation reactions.
Strategies Involving Nucleophilic Additions
Nucleophilic addition reactions are a cornerstone of organic synthesis. chemguide.co.uk In the context of preparing this compound, this could theoretically involve the addition of a cyanide nucleophile to a suitable electrophile. The most common reaction of this type is the formation of a cyanohydrin, which involves the addition of hydrogen cyanide to an aldehyde or ketone. libretexts.orglibretexts.org For the synthesis of this compound, a hypothetical precursor would be 5-(dimethylamino)pentanal. The reaction would proceed via the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde.
However, a more practical and widely documented approach that falls under the broader category of nucleophilic substitution is the reaction of a haloalkane with a cyanide salt. This method is often used for the synthesis of nitriles.
Reductive Amination Pathways
Reductive amination is a powerful and versatile method for the formation of amines from carbonyl compounds. thieme-connect.delibretexts.org This one-pot reaction involves the initial formation of an imine or enamine from the reaction of a carbonyl compound with an amine, followed by in-situ reduction to the corresponding amine. thieme-connect.de For the synthesis of this compound, the theoretical precursors would be 5-oxopentanenitrile (B3051398) and dimethylamine (B145610).
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
| 5-Oxopentanenitrile | Dimethylamine | Sodium borohydride (B1222165) | This compound |
Nitrile Formation from Carboxylic Acid Derivatives or Halogenated Precursors
The synthesis of this compound is effectively achieved starting from halogenated precursors. A common and practical method involves the reaction of 5-chlorovaleronitrile (B1664646) with dimethylamine. hw.ac.uk This reaction is a nucleophilic substitution where the nitrogen atom of dimethylamine acts as the nucleophile, displacing the chloride from the alkyl chain. This method directly introduces both the dimethylamino group and the nitrile functionality in a single step. 5-Bromovaleronitrile (B1265816) can also be used as a starting material. guidechem.comchemicalbook.com
The reaction between 5-chlorovaleronitrile and dimethylamine is a well-established method for the preparation of this compound. hw.ac.uk
| Halogenated Precursor | Amine | Product |
| 5-Chlorovaleronitrile | Dimethylamine | This compound |
| 5-Bromovaleronitrile | Dimethylamine | This compound |
Alkylation Reactions for Amino Group Introduction
The introduction of the dimethylamino group can also be viewed as an alkylation reaction of dimethylamine. guidechem.com In this context, a precursor containing a suitable leaving group, such as a halogen, is reacted with dimethylamine. This is exemplified by the reaction of 5-chlorovaleronitrile or 5-bromovaleronitrile with dimethylamine, as detailed in the previous section. This approach is a direct and efficient way to form the carbon-nitrogen bond required in the final product.
Modern and Sustainable Synthetic Protocols
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methods in chemistry. This includes the use of catalytic systems to reduce waste, energy consumption, and the use of hazardous reagents.
Catalytic Synthesis Methodologies
While specific catalytic methodologies for the direct synthesis of this compound are not extensively reported, general advancements in catalysis for C-N bond formation and nitrile synthesis are highly relevant. For instance, phase transfer catalysis has been effectively used in the synthesis of other aminonitriles, such as 2,2-diphenyl-4-(dimethylamino)-pentane nitrile, by facilitating the reaction between a nitrile and a haloamine in a biphasic system. google.comgoogle.com Such an approach could potentially be adapted for the synthesis of this compound.
Furthermore, the development of catalysts for reductive amination continues to be an active area of research. Modern catalysts, including those based on earth-abundant metals, are being designed to improve the efficiency and selectivity of these reactions under milder conditions. The application of such catalytic systems to the reductive amination of 5-oxopentanenitrile with dimethylamine could offer a more sustainable alternative to traditional stoichiometric reducing agents.
Research into novel catalytic systems, including those derived from waste materials, is an emerging field that promises greener synthetic routes for a wide range of chemicals. mdpi.com The principles of these catalytic approaches could be applied to the synthesis of this compound, contributing to more environmentally benign chemical manufacturing processes.
Homogeneous Catalysis in C-C and C-N Bond Formation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild conditions. For the synthesis of aminonitriles, these catalysts are crucial for efficiently forming key carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Transition-metal complexes are central to many homogeneous catalytic processes. For instance, palladium and nickel complexes have been shown to catalyze various cyanofunctionalization reactions. rsc.org A potential route to this compound could involve the hydrocyanation of a suitable unsaturated amine precursor. Rhodium-based catalysts, such as TpRh(COD), have been utilized for the hydrocyanation of terminal alkenes with acetone (B3395972) cyanohydrin, yielding alkenyl nitriles. nih.gov This methodology could be adapted for precursors containing a dimethylamino group.
Another relevant homogeneous catalytic reaction is the formation of a C-C bond to construct the carbon skeleton. A well-known analogous synthesis is the preparation of methadone nitrile, which involves the alkylation of diphenylacetonitrile (B117805) with 1-dimethylamino-2-chloropropane. designer-drug.com This reaction, often facilitated by a strong base, creates a new C-C bond, linking the nitrile-containing moiety to the dimethylamino-alkyl group.
Table 1: Examples of Homogeneous Catalysis in Related Nitrile Synthesis
| Catalyst Type | Reaction | Precursors | Relevance to this compound |
|---|---|---|---|
| Rhodium complex | Hydrocyanation | Terminal Alkenes, Acetone Cyanohydrin | Formation of the nitrile group on an existing carbon chain. nih.gov |
| Palladium(0) complex | Cyanoamidation | Amido cyanides, Unsaturated bonds | Intramolecular formation of C-C and C-N bonds to form lactams. rsc.org |
Heterogeneous Catalysis for Selective Transformations
Heterogeneous catalysts, which exist in a different phase from the reactants, are widely favored in industrial processes due to their ease of separation and recyclability. In the context of aminonitrile synthesis, they are particularly important for selective hydrogenation reactions.
A significant industrial route for producing related amino compounds is the hydrogenation of dinitriles. For example, the hydrogenation of adiponitrile (B1665535) (ADN) can yield valuable products like hexamethylenediamine (B150038) (HMDA) and 6-aminocapronitrile (ACN). researchgate.netmdpi.comresearchgate.net By carefully controlling reaction conditions and catalyst selection, the hydrogenation can be steered selectively. Supported metal catalysts such as Raney Ni, Raney Co, and palladium on alumina (B75360) are commonly employed. researchgate.netmdpi.comgoogle.com
In a potential synthesis pathway for this compound, one could envision a partial hydrogenation of a dinitrile followed by reductive amination with dimethylamine. Alternatively, the direct catalytic reductive amination of a keto-nitrile with dimethylamine over a heterogeneous catalyst like Pd/C is a feasible approach. These catalysts provide active sites for the reduction of nitriles or imine intermediates under hydrogen pressure.
Table 2: Heterogeneous Catalysts in Selective Hydrogenation of Adiponitrile (ADN)
| Catalyst | Product Selectivity | Temperature (°C) | Pressure (MPa) | Reference |
|---|---|---|---|---|
| Raney Ni | High yield of Hexamethylenediamine (HMDA) | 80 - 100 | 8 | mdpi.comresearchgate.net |
| Raney Co | High yield of HMDA | 80 | 8 | mdpi.com |
| 5% Pd/Alumina | High selectivity to Bis(5-cyanopentyl)aminomethane | 110 | 3.4 | google.com |
Phase-Transfer Catalysis in this compound Synthesis
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other where the reaction can occur. who.int
This methodology is highly applicable to the synthesis of this compound, particularly in the C-alkylation step. A common route involves the reaction of a nitrile-containing carbanion with an alkyl halide. For instance, a precursor like valeronitrile (B87234) could be deprotonated by a strong base (like aqueous sodium hydroxide) and the resulting anion could be alkylated with a dimethylamino-containing electrophile. The PTC facilitates the transfer of the hydroxide (B78521) or the carbanion into the organic phase.
An analogous, well-documented industrial process is the synthesis of the methadone intermediate, 2,2-diphenyl-4-dimethylaminovaleronitrile. designer-drug.com In this reaction, diphenylacetonitrile is alkylated with 1-dimethylamino-2-chloropropane using a base like sodium hydroxide in an organic solvent, sometimes with an explicit phase-transfer catalyst to improve efficiency.
Green Chemistry Principles in Reaction Design
The integration of green chemistry principles into synthetic design aims to reduce environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. paperpublications.orgmatanginicollege.ac.in
Solvent-Free Reaction Systems
Eliminating organic solvents is a key goal of green chemistry, as they are often toxic, flammable, and contribute significantly to chemical waste. Solvent-free, or solid-state, reactions can lead to improved efficiency, higher yields, and simpler work-up procedures.
While a specific solvent-free synthesis for this compound is not widely documented, research on related compounds demonstrates the viability of this approach. For example, a solvent-free Michael addition has been developed for the synthesis of methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (PolarClean), a structurally related green solvent. rsc.org This reaction proceeds rapidly (30 minutes) using only catalytic amounts of a base. rsc.org Such methodologies, potentially utilizing grinding or mechanochemistry, could be adapted for the synthesis of this compound, for instance, by the direct reaction of an appropriate precursor with solid dimethylamine hydrochloride and a solid base.
Atom Economy Maximization and Efficiency
Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. paperpublications.org Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate minimal waste.
A plausible synthesis of this compound is the nucleophilic substitution of 5-chlorovaleronitrile with dimethylamine.
C5H8ClN + C2H7N → C7H14N2 + HCl
The atom economy for this reaction can be calculated as:
Molecular Weight of this compound (C7H14N2) = 126.21 g/mol
Molecular Weight of 5-chlorovaleronitrile (C5H8ClN) = 117.58 g/mol
Molecular Weight of Dimethylamine (C2H7N) = 45.08 g/mol
Atom Economy = [Mass of desired product / (Total mass of all reactants)] x 100%
Atom Economy = [126.21 / (117.58 + 45.08)] x 100% ≈ 77.6%
While this is a respectable value, the formation of a stoichiometric byproduct (HCl) prevents it from being 100% atom-economical. Catalytic routes, such as direct hydroamination/cyanation of a diene, could theoretically offer higher atom economy.
Microwave-Assisted Synthesis
Microwave-assisted synthesis utilizes microwave radiation to heat reactions, often resulting in dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. paperpublications.org The efficient and direct heating mechanism can enhance reaction rates for processes like nucleophilic substitutions, condensations, and metal-catalyzed couplings.
The synthesis of various nitrile-containing compounds has been successfully accelerated using microwave irradiation. For example, the replacement of a bromine atom with a cyanide group, which takes 72 hours under conventional heating, can be significantly expedited. paperpublications.org Similarly, the synthesis of pyrazole (B372694) derivatives from hydrazine (B178648) and acetylacetone (B45752) is highly efficient under microwave conditions. youtube.com
Applying this technology to the synthesis of this compound, such as the reaction between 5-chlorovaleronitrile and dimethylamine, could lead to a significant reduction in the required reaction time and potentially allow for milder conditions or even solvent-free protocols.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-chlorovaleronitrile |
| Dimethylamine |
| Acetone cyanohydrin |
| Methadone nitrile (2,2-Diphenyl-4-dimethylaminovaleronitrile) |
| Diphenylacetonitrile |
| 1-dimethylamino-2-chloropropane |
| Adiponitrile (ADN) |
| Hexamethylenediamine (HMDA) |
| 6-aminocapronitrile (ACN) |
| Raney Ni |
| Raney Co |
| Palladium |
| Rhodium |
| Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate |
| Hydrazine |
| Acetylacetone |
| 3,5-dimethylpyrazole |
Photochemical Approaches to α-Aminonitriles
Photochemical transformations represent a powerful strategy for constructing complex molecules from simpler precursors by utilizing light to generate highly reactive intermediates. acs.org In the synthesis of α-aminonitriles, photochemical approaches, particularly the α-cyanation of tertiary amines, have emerged as a compelling alternative to traditional methods that often require harsh oxidants or transition metal catalysts. mdpi.com
These reactions are typically initiated by a photocatalyst that, upon light absorption, triggers a single electron transfer (SET) from the tertiary amine. This generates a radical cation, which then undergoes deprotonation at the α-carbon to form an iminium ion intermediate. Subsequent nucleophilic attack by a cyanide source yields the final α-aminonitrile product.
A notable advancement in this area is the use of zinc phthalocyanines (ZnPc) as inexpensive and efficient near-infrared (NIR) photocatalysts. researchgate.net Phthalocyanines are chemically robust and absorb light in the NIR region, which is a significant portion of the solar spectrum. researchgate.net This allows for the oxidative cyanation of various tertiary amines, including aliphatic ones that are structurally similar to the precursor for this compound. researchgate.net For instance, the NIR-driven cyanation of tributylamine (B1682462) using a ZnPc catalyst has been demonstrated to produce the corresponding α-aminonitrile in good yields. researchgate.net
Other photochemical strategies employ visible light, sometimes even without a dedicated photocatalyst. bohrium.com The mechanism can involve the formation of an electron donor-acceptor (EDA) complex between the amine and a suitable partner, which absorbs light to initiate the reaction cascade. bohrium.com The choice of the cyanide source is also critical, with reagents like trimethylsilyl (B98337) cyanide (TMSCN) being common, though less toxic alternatives like potassium thiocyanate (B1210189) are also being explored. researchgate.netbohrium.com
The feasible mechanistic pathways for these photoreactions often involve the 1,3-dipolar cycloaddition of azomethine ylides, which are generated through processes like single electron transfer or hydrogen atom abstraction. acs.org
Optimization of Reaction Conditions and Process Yields
Optimizing reaction parameters is crucial for maximizing the yield and efficiency of the synthesis of this compound. Key variables include the choice of photocatalyst, catalyst loading, solvent, cyanide source concentration, and reaction time.
Research on the photocatalytic cyanation of tertiary amines provides a clear framework for optimization. researchgate.net In the NIR-driven synthesis of α-aminonitriles using zinc phthalocyanine (B1677752) (ZnPc), several parameters were systematically investigated to maximize product formation. researchgate.net
Catalyst and Reagent Concentration: The catalyst loading is a critical factor. It was found that the amount of ZnPc could be reduced to as low as 0.5 mol% without a significant drop in yield. researchgate.net Conversely, higher catalyst loadings did not lead to a substantial increase in product formation. researchgate.net The concentration of the cyanide source, such as trimethylsilyl cyanide (TMSCN), also has an optimal range. Studies showed that using 3.0 equivalents of TMSCN was optimal, with lower or higher concentrations resulting in diminished yields. researchgate.net
Solvent and Reaction Time: The choice of solvent can influence the reaction, partly due to the varying solubility of oxygen, which can play a role in the reaction mechanism. researchgate.net Kinetic studies revealed that product yield increases in an approximately linear fashion during the initial 24 hours of irradiation, after which the yield tends to plateau. researchgate.net
The table below summarizes the optimization of reaction conditions for a benchmark photocatalytic cyanation of a tertiary amine, which serves as a model for the synthesis of this compound.
| Parameter | Condition Tested | Effect on Yield | Source |
|---|---|---|---|
| Catalyst Loading (ZnPc) | 0.5 mol% | Optimal; no significant decrease from higher loadings | researchgate.net |
| Catalyst Loading (ZnPc) | > 0.5 mol% | No convincing increase in product formation | researchgate.net |
| Cyanide Source (TMSCN) | 3.0 equivalents | Optimal concentration for product formation | researchgate.net |
| Cyanide Source (TMSCN) | < 3.0 or > 3.0 equivalents | Lower product formation observed | researchgate.net |
| Solvent | Acetonitrile (B52724) (MeCN) | Effective solvent for the reaction | researchgate.net |
| Solvent | Ethyl acetate (B1210297), isopropanol, DCM, benzene, MTBE | Resulted in lower product formation | researchgate.net |
| Reaction Time | 0-24 hours | Yield increases in an approximately linear fashion | researchgate.net |
| Reaction Time | > 24 hours | Yield remains almost constant | researchgate.net |
Scalability Considerations for Research and Pre-Industrial Applications
Scaling the synthesis of this compound from laboratory benchtop to larger research or pre-industrial quantities requires careful consideration of several factors, including reaction efficiency, cost of materials, safety, and process engineering.
Photochemical methods, particularly those utilizing continuous-flow reactors, offer significant advantages for scalability. acs.orgresearchgate.net A continuous-flow setup, where reactants are pumped through an irradiated capillary, can overcome the limitations of batch processing. researchgate.net This approach offers superior control over reaction parameters such as irradiation time (residence time), temperature, and mixing, leading to higher reproducibility and efficiency. researchgate.net
Key advantages of flow chemistry for scaling up photochemical synthesis include:
Improved Light Penetration: The small diameter of the reactor tubing ensures uniform irradiation of the reaction mixture, which is a major challenge in large-scale batch photoreactors where light penetration decreases significantly with vessel size.
Enhanced Safety: Flow reactors handle only small volumes of the reaction mixture at any given moment, minimizing the risks associated with potentially hazardous reagents or exothermic events. acs.org The controlled generation and immediate consumption of toxic intermediates, such as hydrogen cyanide (HCN) that can form from TMSCN, is a significant safety benefit. acs.org
Increased Throughput: While the reactor volume is small, continuous operation over extended periods allows for the production of significant quantities of the product. The throughput can be increased by "numbering up," which involves running multiple flow reactors in parallel.
For the photocatalytic synthesis of α-aminonitriles, a continuous-flow process using a ZnPc catalyst has been successfully demonstrated. researchgate.net Initial experiments in a batch reactor might yield a certain amount of product, but transitioning to a flow system can significantly increase the space-time yield. For example, optimization of a flow process for tributylamine cyanation, by adjusting parameters like oxygen saturation and residence time, led to a notable increase in product yield. researchgate.net
The cost and robustness of the photocatalyst are also critical for scalability. The use of affordable and stable catalysts like zinc phthalocyanine, which can operate efficiently with low-energy NIR light, is highly advantageous for pre-industrial applications. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 5 Dimethylamino Pentanenitrile
Transformations Involving the Nitrile Moiety
The carbon-nitrogen triple bond of the nitrile group is susceptible to a variety of addition and reduction reactions, enabling its conversion into other valuable functional groups.
Hydrolysis to Carboxylic Acid Derivatives
The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. libretexts.orgresearchgate.net The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions, particularly with base-catalyzed hydrolysis. organicchemistrytutor.com
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric acid, and heat, the nitrile is first protonated. This increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. libretexts.orgorganicchemistrytutor.com A series of proton transfers follows, leading to the formation of an amide intermediate. chemistrysteps.com Continued heating under acidic conditions then hydrolyzes the amide to the corresponding carboxylic acid, 5-(dimethylamino)pentanoic acid, and an ammonium (B1175870) salt. organicchemistrytutor.compressbooks.pub The final step, the hydrolysis of the amide, is essentially irreversible as the resulting ammonia (B1221849) is immediately protonated to the non-nucleophilic ammonium ion. organicchemistrytutor.com
Base-Catalyzed Hydrolysis: Under basic conditions, such as heating with sodium hydroxide (B78521) solution, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. libretexts.orgchemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. libretexts.org In contrast to acid hydrolysis, the initial product is the salt of the carboxylic acid, sodium 5-(dimethylamino)pentanoate, along with ammonia gas. researchgate.net To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. researchgate.net
| Reaction | Reagents & Conditions | Intermediate | Final Product |
| Acid Hydrolysis | Dilute HCl, Heat (reflux) | 5-(Dimethylamino)pentanamide | 5-(Dimethylamino)pentanoic acid |
| Alkaline Hydrolysis | NaOH(aq), Heat (reflux), then H₃O⁺ | 5-(Dimethylamino)pentanamide | 5-(Dimethylamino)pentanoic acid |
Reduction to Amine Functionalities
The nitrile group can be reduced to a primary amine, yielding 5-(dimethylamino)pentane-1-amine, a diamine. This transformation is typically accomplished using powerful reducing agents or catalytic hydrogenation. pressbooks.pubmasterorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄) Reduction: A common and effective method for nitrile reduction is the use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). pressbooks.pubnumberanalytics.comadichemistry.com The reaction involves the nucleophilic addition of two hydride ions (H⁻) from LiAlH₄ to the nitrile carbon. pressbooks.pubdoubtnut.com A subsequent workup with water protonates the resulting dianion to afford the primary amine. pressbooks.pubyoutube.com This method is highly efficient for converting nitriles to amines. masterorganicchemistry.com
Catalytic Hydrogenation: Catalytic hydrogenation is another key method for reducing nitriles. This process typically involves hydrogen gas (H₂) and a metal catalyst such as palladium, platinum, or Raney nickel. bme.hu The synthesis of 1,2-diamines from α-aminonitriles has been achieved through reduction over Raney nickel. acs.org The reduction of nitriles is a widely used industrial process for producing primary amines. bme.hugoogle.com
| Reaction | Reagents & Conditions | Product |
| LiAlH₄ Reduction | 1. LiAlH₄, Diethyl ether or THF2. H₂O workup | 5-(Dimethylamino)pentane-1-amine |
| Catalytic Hydrogenation | H₂, Raney Nickel or Palladium on Carbon (Pd/C) | 5-(Dimethylamino)pentane-1-amine |
Cyclization Reactions involving the Nitrile Group
The presence of both a nitrile and an amine group within the same molecule allows for intramolecular cyclization reactions to form nitrogen-containing heterocycles. For 5-(dimethylamino)pentanenitrile, this can lead to the formation of a six-membered piperidine (B6355638) ring. The Thorpe-Ziegler reaction describes the intramolecular condensation of dinitriles to form a cyclic β-enaminonitrile, which can be hydrolyzed to a cyclic ketone. wikipedia.orgnumberanalytics.com While not a dinitrile, the underlying principle of base-catalyzed intramolecular cyclization of a nitrile is relevant. Aminonitriles can undergo cyclization to form chiral piperidines. nih.gov For instance, the cyclization of aminonitriles in the presence of diisobutylaluminium hydride (DIBAL-H) has been used to synthesize chiral piperidines. nih.gov
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, react with nitriles to form ketones after an aqueous workup. chemistrysteps.com This reaction provides a valuable route for carbon-carbon bond formation.
The reaction begins with the nucleophilic addition of the carbanion-like carbon of the organometallic reagent to the electrophilic carbon of the nitrile group. libretexts.orgchemistrysteps.com This forms a stable intermediate magnesium salt of an imine (in the case of a Grignard reagent). libretexts.org A key feature of this reaction is that the negatively charged imine intermediate prevents a second addition of the organometallic reagent. chemistrysteps.com Subsequent acidic hydrolysis of the imine intermediate yields the corresponding ketone. libretexts.orgchemistrysteps.com For example, reacting this compound with methylmagnesium bromide would yield 6-(dimethylamino)hexan-2-one (B2827993) after hydrolysis.
| Reagent Type | General Reagent | Reaction Steps | Product Type |
| Grignard Reagent | R-MgX | 1. Addition in ether/THF2. H₃O⁺ workup | Ketone |
| Organolithium Reagent | R-Li | 1. Addition in ether/hexane2. H₃O⁺ workup | Ketone |
Reactivity at the Tertiary Amine Center
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it both basic and nucleophilic, allowing it to react with electrophiles.
Quaternization Reactions and Formation of Ammonium Salts
The tertiary amine can be converted into a quaternary ammonium salt through alkylation, a process known as the Menschutkin reaction. nih.gov This Sɴ2 reaction involves the nucleophilic attack of the tertiary amine on an alkyl halide. nih.gov
The reaction of this compound with an alkylating agent, such as methyl iodide (CH₃I) or benzyl (B1604629) chloride (BnCl), would yield the corresponding quaternary ammonium salt. researchgate.netresearchgate.netgoogle.com These reactions are often carried out in polar solvents like acetone (B3395972), ethanol, or dimethylformamide. researchgate.net The resulting products are N,N,N-trimethyl-5-cyanopentan-1-aminium iodide and N-benzyl-N,N-dimethyl-5-cyanopentan-1-aminium chloride, respectively. Quaternary ammonium salts are a significant class of compounds with various industrial applications. researchgate.netjcu.cz
| Alkylating Agent | Product Name |
| Methyl Iodide (CH₃I) | N,N,N-Trimethyl-5-cyanopentan-1-aminium iodide |
| Benzyl Chloride (C₆H₅CH₂Cl) | N-Benzyl-N,N-dimethyl-5-cyanopentan-1-aminium chloride |
Oxidative Transformations of the Amine
The tertiary amine moiety in this compound is a key site for oxidative transformations. These reactions typically proceed via pathways such as oxidative N-dealkylation or oxidation at the α-carbon to the nitrogen, leading to the formation of new C-C or C-N bonds.
One significant transformation is the oxidative cyanation of the tertiary amine. This reaction involves the activation of a C-H bond at the carbon alpha to the nitrogen atom, followed by the introduction of a cyanide group. For instance, ruthenium-catalyzed oxidative cyanation of tertiary amines with reagents like sodium cyanide can be achieved under aerobic conditions (using molecular oxygen) or with hydrogen peroxide. bohrium.comnih.gov This process is highly valuable as it generates α-aminonitriles, which are versatile precursors for synthesizing amino acids and 1,2-diamines. bohrium.comnih.gov The reaction is believed to proceed through the formation of an iminium ion intermediate. nih.gov While not specifically detailed for this compound, analogous structures like tributylamine (B1682462) have been shown to undergo α-cyanation to yield products such as 2-(dibutylamino)pentanenitrile. uni-muenchen.deresearchgate.net
Another important oxidative pathway is N-dealkylation, which involves the removal of one of the methyl groups from the dimethylamino moiety. nih.govsemanticscholar.org This transformation is significant in drug metabolism, often catalyzed by cytochrome P450 enzymes, and can also be achieved through chemical methods. nih.govsemanticscholar.orgmdpi.com The process typically involves the formation of an unstable carbinolamine intermediate which then decomposes to a secondary amine and formaldehyde. mdpi.com The selectivity of N-dealkylation can be influenced by the steric and electronic properties of the amine and the choice of oxidant and catalyst. nih.govmdpi.com
Furthermore, tertiary amines can be oxidized to their corresponding N-oxides. google.comgoogle.comresearchgate.net This is a common reaction, often carried out using oxidants like hydrogen peroxide. google.comgoogle.com The resulting amine oxides are useful intermediates in their own right.
The table below summarizes various oxidative transformations applicable to tertiary amines like this compound.
| Transformation | Reagents/Catalyst | Product Type | Reference |
| Oxidative α-Cyanation | RuCl₃, NaCN, O₂ or H₂O₂ | α-Aminonitrile | bohrium.comnih.gov |
| Oxidative α-Cyanation | FeCl₂, Me₃SiCN, t-BuOOH | α-Aminonitrile | uni-muenchen.de |
| Oxidative N-Dealkylation | Manganese or Iron Catalysts, Peracids/H₂O₂ | Secondary Amine | mdpi.com |
| N-Oxidation | H₂O₂, Catalysts (e.g., layered double hydroxides) | Amine Oxide | google.comgoogle.com |
| Oxidative Conversion to Nitrile | 1,3-diiodo-5,5-dimethylhydantoin (DIH), aq. NH₃ | Nitrile (from cleavage) | organic-chemistry.orgorganic-chemistry.org |
Functionalization of the Aliphatic Pentane (B18724) Backbone
The aliphatic pentane backbone of this compound offers several positions for functionalization, which can be achieved through directed or non-directed strategies.
Directed Functionalization Strategies
The dimethylamino group can act as a directing group, guiding reactions to specific positions on the pentane chain. This is a powerful strategy for achieving regioselectivity in C-H functionalization. In a process known as substrate engineering, the amine can serve as an "anchor," binding to a catalyst (often an enzyme) and positioning the aliphatic chain for selective modification at a distal C-H bond. researchgate.netacs.org
For example, studies on macrocyclic compounds have shown that synthetic N,N-dimethylamino anchoring groups can control the regioselectivity of hydroxylation catalyzed by engineered P450 enzymes. researchgate.net The length and rigidity of the linker between the anchor and the reaction site are crucial in determining the position of hydroxylation. researchgate.netacs.org By analogy, it is conceivable that the dimethylamino group of this compound could be used to direct enzymatic or chemo-catalytic C-H activation to one of the methylene (B1212753) groups (C2, C3, or C4) of the pentane backbone. The nitrile group could also potentially exert a directing effect through coordination with a metal center. acs.org
Stereoselective Transformations (if applicable to derivatives)
While this compound itself is achiral, its derivatives can be synthesized in an enantiomerically enriched form, or stereocenters can be introduced through functionalization. The nitrile group is a versatile handle for creating stereogenic centers. For instance, α-functionalized nitriles are valuable chiral building blocks. nih.gov
Methods for achieving stereoselectivity include:
Asymmetric Synthesis of Nitrile Derivatives : Catalytic asymmetric methods can be used to synthesize chiral nitriles. nih.govchemistryviews.org For example, stereoconvergent cross-coupling of racemic α-halonitriles with organozinc reagents, catalyzed by a chiral nickel complex, can produce enantioenriched α-arylnitriles. nih.gov
Biocatalytic Reductions : Pro-chiral ketones, which could be derivatives of this compound (e.g., a keto group on the pentane chain), can be stereoselectively reduced using ketoreductase enzymes to produce chiral hydroxy nitriles. researchgate.net These can then be converted to chiral lactones. researchgate.net
Asymmetric Additions : Chiral catalysts can mediate the asymmetric addition of various nucleophiles to the nitrile group or to other functional groups introduced onto the pentane backbone. chinesechemsoc.org
These strategies open pathways to a wide array of chiral molecules derived from the this compound scaffold.
Elucidation of Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.
Transition State Analysis
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms and analyzing transition states. chemrxiv.orgbohrium.comnih.gov For reactions involving the nitrile group, such as nucleophilic attack, computational studies can elucidate the geometry and energy of the transition state, helping to explain the observed reactivity and selectivity. nih.gov
In the context of C-H functionalization directed by the amine group, transition state analysis can reveal how the catalyst-substrate complex is oriented to favor reaction at a specific site. For example, in metal-catalyzed C-H activation, the coordination of the nitrile or amine to the metal center can lead to a pre-transition state that relieves strain and overrides intrinsic electronic or steric biases. acs.org
Role of Catalysts and Additives
Catalysts and additives play a pivotal role in controlling the reactivity of this compound.
Catalysts :
Ruthenium and Iron Complexes : These are effective for oxidative C-H functionalization and cyanation reactions. bohrium.comnih.govuni-muenchen.dersc.org The catalyst facilitates the activation of C-H bonds alpha to the amine. nih.gov The ligand environment around the metal center is critical; for instance, the rigidity of a cross-bridged ligand on an iron catalyst can influence its reactivity. rsc.org
Phase Transfer Catalysts : In reactions involving multiple phases (e.g., organic and aqueous), quaternary ammonium salts can act as phase transfer catalysts, accelerating the reaction rate by transporting anionic reactants or intermediates into the organic phase where the reaction occurs. google.com
Additives :
Acids : The addition of an acid can significantly enhance the rate of certain catalytic oxidations. rsc.org In some systems, the acid may protonate a peroxo-metal intermediate, increasing its oxidative power.
Nitriles as Additives : In some amine oxidation reactions, nitrile compounds like benzonitrile (B105546) or acetonitrile (B52724) can be used as additives to improve catalyst performance and reusability. google.com
Oxidants : The choice of oxidant (e.g., H₂O₂, peracids, O₂) is critical. The mechanism can vary depending on the oxidant used, as seen in manganese-catalyzed N-dealkylation, where different oxidants led to different Hammett correlation values, suggesting variations in the nature of the key oxidizing intermediate. mdpi.com
The table below provides examples of catalyst and additive effects in relevant reactions.
| Reaction | Catalyst | Additive/Oxidant | Role of Catalyst/Additive | Reference |
| Amine Oxidation | Layered Double Hydroxide | H₂O₂, Benzonitrile | Heterogeneous catalyst, additive improves performance | google.com |
| Aromatic/Alkene Oxidation | Iron complex with cross-bridged ligand | H₂O₂, Acid | Acid enhances catalytic activity | rsc.org |
| Diphenylacetonitrile (B117805) Alkylation | Tetrabutylammonium halide | NaOH, Water | Phase transfer catalyst accelerates reaction | google.com |
| Oxidative N-Dealkylation | Manganese complex | Peracetic Acid (PAA) | Forms high-valent oxomanganese species | mdpi.com |
Applications of 5 Dimethylamino Pentanenitrile in Advanced Organic Synthesis and Materials Science
As a Versatile Building Block for Complex Molecules
5-(Dimethylamino)pentanenitrile serves as a valuable and versatile building block in the synthesis of complex organic molecules due to its bifunctional nature, containing both a nitrile and a tertiary amine group. ontosight.ai This unique combination allows for a variety of chemical transformations, making it a key intermediate in the construction of diverse molecular architectures. ontosight.ai
Precursor to Polyamines and Diamines
The nitrile group of this compound can be readily reduced to a primary amine, transforming the molecule into a diamine. This reduction is a fundamental transformation in organic synthesis and can be achieved using various reagents, most commonly lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). nih.gov The resulting diamine, N1,N1-dimethylpentane-1,5-diamine, possesses two amine functionalities at different positions on the pentane (B18724) chain, opening up possibilities for further reactions.
The presence of two amine groups allows for the construction of polyamines, which are organic compounds with two or more primary amino groups. wikipedia.org Polyamines are crucial in numerous biological processes and are also important components in various materials. mdpi.comnih.gov The diamine derived from this compound can act as a monomer in polymerization reactions or be sequentially functionalized to build up longer polyamine chains. The synthesis of polyamines often involves the reaction of diamines with difunctional electrophiles, leading to the formation of repeating amide or alkylamine linkages.
The conversion of nitriles to primary amines is a well-established process in organic chemistry, often utilizing catalytic hydrogenation. bme.hu This method is considered a green and efficient way to produce primary amines and is widely used in industrial applications. bme.hu
Intermediate in the Synthesis of Heterocyclic Compounds
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The nitrile and dimethylamino groups can both participate in cyclization reactions to form rings of different sizes. ontosight.ailongdom.org
One notable application is in the synthesis of piperidine (B6355638) derivatives. nih.govorganic-chemistry.org Piperidine is a six-membered heterocyclic amine that is a core structure in many pharmaceuticals and natural products. ajchem-a.com The synthesis of piperidines can be achieved through various strategies, including intramolecular cyclization of amino-aldehydes or the condensation of amines with dialdehydes or diketones. nih.gov In the context of this compound, the nitrile group can be hydrolyzed to a carboxylic acid and then reduced to an aldehyde. Subsequent intramolecular reductive amination, where the dimethylamino group reacts with the newly formed aldehyde, would lead to the formation of a piperidine ring.
Furthermore, the nitrile group itself can be a reactive handle for constructing other heterocyclic systems. For example, nitriles can react with a variety of nucleophiles to form five- or six-membered rings. longdom.org The reaction of nitriles with hydrazine (B178648), for instance, can lead to the formation of pyrazole (B372694) derivatives. derpharmachemica.com
A specific example from the literature describes the use of this compound in the synthesis of citalopram (B1669093) analogues, where the dimethylamino side chain is introduced via alkylation. nih.gov This highlights its role as a key fragment in building complex, medicinally relevant heterocyclic structures. nih.gov
Role in Multi-Step Convergent and Divergent Syntheses
The bifunctionality of this compound makes it an ideal component in both convergent and divergent synthetic strategies.
In a convergent synthesis , different fragments of a complex molecule are synthesized separately and then joined together in the later stages. This compound can be elaborated into a key fragment containing the dimethylaminopentyl moiety, which is then coupled with another complex fragment to assemble the final target molecule. This approach is often more efficient than a linear synthesis as it allows for the parallel construction of different parts of the molecule. For instance, in the synthesis of complex pharmaceutical agents, a fragment derived from this compound could be introduced late in the synthetic sequence. nih.gov
In a divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound, or a simple derivative thereof, can serve as this common intermediate. The nitrile and amine functionalities can be independently or sequentially modified to create a diverse set of analogues. For example, the nitrile group can be converted to an amine, amide, or carboxylic acid, while the tertiary amine can be quaternized or demethylated to a secondary amine, which can then be further functionalized. This strategy is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies, where a wide range of analogues are needed for biological screening. The synthesis of citalopram analogues, where the 5-position is modified, is an example of a divergent approach starting from a common precursor. nih.gov
Utilization in Polymer Chemistry and Functional Materials
The unique chemical structure of this compound also lends itself to applications in the field of polymer chemistry and the development of functional materials. bldpharm.combldpharm.com
Monomer or Co-Monomer in Polymer Synthesis
While direct polymerization of this compound is not commonly reported, its derivatives can serve as valuable monomers or co-monomers in the synthesis of functional polymers. mdpi.compsu.edu The presence of the dimethylamino group can impart desirable properties to the resulting polymer, such as pH-responsiveness, improved solubility, and the ability to coordinate with metal ions.
To be used as a monomer, the this compound molecule would typically need to be modified to include a polymerizable group, such as a vinyl or acrylate (B77674) moiety. For instance, the nitrile could be reduced to an alcohol, which could then be esterified with acryloyl chloride to yield a polymerizable monomer. The resulting polymer would have pendant dimethylaminopentyl side chains.
Such polymers, often referred to as "smart" or "stimuli-responsive" polymers, can undergo conformational or solubility changes in response to external stimuli like pH or temperature. The dimethylamino group, being basic, can be protonated at low pH, leading to changes in the polymer's properties. This behavior is exploited in various applications, including drug delivery systems, sensors, and smart coatings.
Modern polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of well-defined polymers with controlled molecular weights and architectures. sigmaaldrich.comsigmaaldrich.com These techniques could be employed to create block copolymers or other complex architectures incorporating monomers derived from this compound.
Development of Functional Organic Materials (non-biological)
The incorporation of this compound-derived units into organic materials can lead to the development of materials with specific functions. The tertiary amine functionality is particularly interesting in this regard.
For example, materials containing tertiary amine groups can act as catalysts or scavengers in various chemical processes. The lone pair of electrons on the nitrogen atom can participate in catalytic cycles or bind to acidic species.
Furthermore, the ability of the dimethylamino group to be quaternized by reacting with alkyl halides can be used to create positively charged materials. These cationic materials can have applications in areas such as anion exchange membranes, gene delivery (by complexing with negatively charged DNA), and as antimicrobial surfaces.
The nitrile group can also be a precursor to other functional groups that can be exploited in materials science. For example, hydrolysis of the nitrile to a carboxylic acid can introduce negative charges and hydrogen bonding capabilities into a material.
The development of functional organic materials often involves the careful design and synthesis of molecular building blocks that can self-assemble or be incorporated into larger structures. researchgate.net The versatility of this compound makes it a promising candidate for the creation of such tailored molecular components for advanced materials.
Contribution to Catalysis and Ligand Design
While direct research on the catalytic applications of this compound is limited, its potential can be inferred from the fundamental chemical properties of its constituent functional groups: the tertiary amine (dimethylamino) and the nitrile group. Both groups have well-established roles in coordination chemistry and catalysis, suggesting that this compound could theoretically function as a bidentate or monodentate ligand for various metal centers.
Potential as a Ligand
The efficacy of a molecule as a ligand is determined by its ability to donate electron pairs to a metal center, forming a coordination complex that can then act as a catalyst. This compound possesses two potential coordination sites:
The Dimethylamino Group: The nitrogen atom of the tertiary amine has a lone pair of electrons, making it a classic Lewis base capable of coordinating to electron-deficient metal centers. This is a common feature in many established ligands and organocatalysts.
The Nitrile Group: The nitrogen atom of the nitrile (cyano) group also has a lone pair and can coordinate to transition metals. The C≡N triple bond can also participate in π-backbonding with electron-rich metals. Nitriles are known to be versatile ligands and are also precursors for other important coordinating groups, such as tetrazoles or amides, through catalytic transformations. rug.nlthieme-connect.com
The flexible five-carbon chain separating these two groups would allow the molecule to act as a chelating ligand, potentially forming a stable six-membered ring with a metal center (counting the metal as one vertex). The stability of such a chelate would depend on the specific metal ion and the reaction conditions.
Hypothetical Catalytic Involvement
Although no specific catalytic cycles involving this compound have been published, its structure is analogous to molecules used in established catalytic systems. For instance, aminonitrile compounds are key players in various synthetic reactions. mdpi.comresearchgate.net While these are typically α-aminonitriles, the principles of using amino and nitrile functionalities are relevant.
A potential application could be in reactions where a bifunctional ligand is required to assist in substrate activation. The amine could act as a tethering site or an internal base, while the nitrile group coordinates to the metal, influencing its electronic properties and reactivity.
Research Data and Findings
A thorough search of scientific databases reveals a lack of specific research data, such as reaction yields or catalyst performance metrics, for catalytic systems employing this compound as a ligand. The tables below are therefore presented as a hypothetical illustration of how such data might be structured if research were to be conducted in this area.
Table 1: Hypothetical Performance in a Model Cross-Coupling Reaction This table is for illustrative purposes only, as no experimental data has been found in the literature.
| Catalyst System | Ligand | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | This compound | 80 | 12 | Data N/A |
| Pd₂(dba)₃ | This compound | 100 | 8 | Data N/A |
Table 2: Potential as a Precursor for More Complex Ligands The compound is more likely to be used as a starting material for the synthesis of more elaborate ligands.
| Precursor | Reaction Type | Resulting Ligand Class | Potential Application |
|---|---|---|---|
| This compound | Catalytic Cycloaddition (e.g., with NaN₃) | Aminotetrazole | Asymmetric Catalysis |
| This compound | Reduction of Nitrile (e.g., with H₂/Catalyst) | Diamine | Chelation for Transition Metals |
| This compound | Hydrolysis of Nitrile | Amino-amide | Bidentate Ligand for Coordination Polymers |
Advanced Analytical and Spectroscopic Methodologies for 5 Dimethylamino Pentanenitrile and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic techniques are fundamental for the unambiguous determination of the molecular structure of 5-(Dimethylamino)pentanenitrile. These methods provide detailed information regarding atomic connectivity, functional groups, and the three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for elucidating the structure of organic molecules in solution. researchgate.netnih.gov For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of its covalent framework.
The ¹H NMR spectrum is predicted to show distinct signals for the protons on the pentanenitrile backbone and the methyl groups of the dimethylamino moiety. The chemical shifts and coupling patterns would confirm the arrangement of the methylene (B1212753) groups. For instance, the protons closest to the electron-withdrawing nitrile group would appear furthest downfield, while those adjacent to the nitrogen atom would also be significantly shifted.
2D NMR techniques are crucial for assembling the molecular puzzle. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton coupling networks, definitively linking the adjacent methylene groups in the -(CH₂)₄- chain. Furthermore, a Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.
Variable-Temperature (VT) NMR studies can provide insights into dynamic processes such as conformational changes. researchgate.netrsc.org While significant rotational barriers are not expected in the flexible alkyl chain of this compound at room temperature, VT NMR could be employed to study the conformational dynamics of more rigid derivatives or its interactions with other molecules. mdpi.com The principle involves acquiring spectra at different temperatures to observe changes in chemical shifts or the coalescence of signals, which can be used to calculate the energy barriers for conformational interchange. mdpi.comnih.gov
| Position | ¹H NMR (Predicted δ, ppm, multiplicity) | ¹³C NMR (Predicted δ, ppm) |
|---|---|---|
| N(CH₃)₂ | ~2.2 (s, 6H) | ~45 |
| C5-H₂ | ~2.3 (t, 2H) | ~59 |
| C4-H₂ | ~1.5 (p, 2H) | ~26 |
| C3-H₂ | ~1.6 (p, 2H) | ~23 |
| C2-H₂ | ~2.4 (t, 2H) | ~17 |
| C1 (C≡N) | - | ~119 |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (C₇H₁₄N₂), HRMS would yield a highly precise mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺, allowing for the confirmation of its molecular formula and distinguishing it from other isobaric compounds. researchgate.net The exact mass of the neutral molecule is 126.115700 amu. chemsrc.com
Tandem mass spectrometry (MS/MS) experiments on the parent ion would provide structural information through controlled fragmentation. The fragmentation pattern would be expected to show characteristic losses and fragment ions corresponding to the dimethylamino and nitrile functional groups. For example, a common fragmentation pathway for tertiary amines is the formation of a stable iminium ion.
| Ion/Fragment | Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | [C₇H₁₅N₂]⁺ | 127.1230 |
| [M-CH₃]⁺ | [C₆H₁₂N₂]⁺ | 112.1000 |
| [CH₂=N(CH₃)₂]⁺ | [C₃H₈N]⁺ | 58.0651 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. cardiff.ac.uk These two methods are complementary and rely on the vibrations of chemical bonds.
The IR spectrum of this compound would be dominated by absorptions corresponding to the stretching and bending vibrations of its functional groups. A sharp, intense peak characteristic of the nitrile group (C≡N) stretch is expected. Other significant absorptions would include C-H stretching of the alkyl chain and methyl groups, and C-N stretching of the tertiary amine.
Raman spectroscopy, which involves inelastic scattering of light, would also detect these vibrations. currentseparations.com The C≡N stretch is typically strong in both IR and Raman spectra. The symmetric vibrations of the molecule, however, may show stronger signals in the Raman spectrum compared to the IR spectrum. Analysis of the vibrational spectra of related molecules, such as p-NN-dimethylaminobenzonitrile, can aid in the assignment of observed spectral bands. rsc.org
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| C-H Stretch (sp³) | Alkyl Chain, N-CH₃ | 2850 - 3000 | Medium-Strong (IR) |
| C≡N Stretch | Nitrile | 2240 - 2260 | Medium-Strong, Sharp (IR/Raman) |
| CH₂/CH₃ Bend | Alkyl Chain, N-CH₃ | 1350 - 1470 | Variable (IR) |
| C-N Stretch | Tertiary Amine | 1000 - 1250 | Medium-Weak (IR) |
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. Since this compound is a liquid or oil at room temperature, this technique would be applied to a suitable solid derivative. hoffmanchemicals.com The process involves synthesizing a crystalline derivative, such as a salt (e.g., a hydrochloride or picrate) or a co-crystal, and irradiating it with X-rays.
The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the exact positions of each atom in the crystal lattice. This analysis provides highly accurate data on bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. For example, the crystallographic analysis of a thiophene (B33073) derivative containing a dimethylamino group provides detailed structural parameters, including dihedral angles between different parts of the molecule. nih.gov
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The crystal's symmetry elements. |
| Atomic Coordinates | The x, y, z position of each atom in the unit cell. |
| Bond Lengths | The precise distance between bonded atoms (e.g., C-C, C-N, C≡N). |
| Bond Angles | The angle formed by three connected atoms (e.g., C-C-C, C-N-C). |
| Torsional Angles | The dihedral angle describing the conformation of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonding, van der Waals forces, etc., in the crystal packing. |
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for assessing its purity.
Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. gassnova.no The method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Method development involves optimizing several parameters to achieve good separation and peak shape. nih.gov
Column Selection : A mid-polar to polar stationary phase (e.g., one containing cyanopropyl or polyethylene (B3416737) glycol functionalities) would be suitable due to the polarity of the nitrile and amine groups.
Temperature Program : A programmed temperature ramp, starting at a lower temperature and gradually increasing, would be used to ensure the elution of the compound as a sharp peak while separating it from any less or more volatile impurities. thepharmajournal.com
Injector and Detector : A split/splitless injector would be used, with the temperature set high enough to ensure rapid volatilization without thermal degradation. A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis, while a Nitrogen-Phosphorus Detector (NPD) would offer enhanced selectivity for this nitrogen-containing compound.
Coupling GC with a Mass Spectrometer (GC-MS) combines the separation power of GC with the definitive identification capabilities of MS. researchgate.net As the compound elutes from the GC column, it is ionized and its mass spectrum is recorded. The resulting spectrum, which serves as a molecular fingerprint, can be compared against spectral libraries like the NIST database for confident identification. nist.gov GC-MS is therefore a cornerstone for both qualitative and quantitative analysis, confirming the identity and purity of this compound in a single run. mdpi.com
| Parameter | Typical Setting |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-WAX, ZB-5ms) |
| Carrier Gas | Helium, constant flow rate ~1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Oven Program | Initial 80 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) |
| MS Transfer Line Temp | 260 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 300 amu |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. Method development involves the systematic optimization of several parameters to achieve adequate resolution, peak shape, and analysis time.
A primary consideration is the selection of the stationary phase. A C18 (octadecylsilyl) column is a common first choice for separating a wide range of organic molecules, offering a good balance of hydrophobicity and retention. The mobile phase composition is critical for controlling the elution of the analyte. Since this compound contains a basic tertiary amine group, its retention is highly dependent on the pH of the mobile phase. To ensure good peak shape and prevent tailing, a buffer is typically added to the mobile phase to maintain a consistent pH and suppress the ionization of the amine group. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is used. The organic solvent content is adjusted to control the retention time; a higher percentage of organic solvent will decrease the retention time.
Detection for this compound, which lacks a strong chromophore, can be challenging with standard UV-Vis detectors. However, it may exhibit some absorbance at low UV wavelengths (e.g., < 220 nm). For higher sensitivity and specificity, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be employed. Pre-column derivatization with a UV-active or fluorescent tag is another strategy to enhance detectability. nih.govsigmaaldrich.com
The development process is systematic: starting with a general-purpose C18 column, various mobile phase compositions (pH and organic modifier ratio) are screened. A gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to effectively separate the main compound from any potential impurities with different polarities.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of organic analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH to ensure consistent ionization state and good peak shape for the amine. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte from the reversed-phase column. |
| Gradient | 5% B to 95% B over 15 min | Ensures elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detector | ELSD / MS or UV at 210 nm | Suitable for compounds with no strong chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Chiral Chromatography for Enantiomeric Purity (if applicable to chiral derivatives)
The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter. Therefore, chiral chromatography is not applicable for its analysis. However, this technique would be indispensable for the analysis of its chiral derivatives. For instance, if a chiral center were introduced, such as at the alpha-carbon to the nitrile group (e.g., 2-substituted-5-(dimethylamino)pentanenitrile), it would result in a pair of enantiomers.
Chiral chromatography is a specialized form of liquid chromatography used to separate enantiomers. The separation is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers can form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times on the column, allowing for their separation and quantification.
The development of a chiral separation method involves screening a variety of CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are among the most versatile and widely used. organic-chemistry.org The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer.
The mobile phase in chiral chromatography can be normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase (e.g., water/acetonitrile with buffers), depending on the specific CSP and analyte. The choice of mobile phase and additives can significantly influence the enantioselectivity.
Table 2: Common Chiral Stationary Phases for Separation of Chiral Amines and Nitriles
| CSP Type | Chiral Selector | Typical Applications |
|---|---|---|
| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broad applicability for a wide range of chiral compounds, including amines. |
| Pirkle-type (Brush-type) | π-acidic or π-basic moieties (e.g., dinitrophenyl glycine) | Separation of compounds with aromatic rings through π-π interactions. |
| Macrocyclic Antibiotic | Vancomycin, Teicoplanin | Useful for chiral amino acids and related compounds. |
| Cyclodextrin-based | β- or γ-Cyclodextrin and derivatives | Separation based on inclusion complexation within the chiral cavity. |
Elemental Analysis Methodologies
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (e.g., S, halogens) within a sample. It serves as a crucial check for the purity and elemental composition of a synthesized compound, such as this compound. The molecular formula of this compound is C₇H₁₄N₂.
The most common method for determining C, H, and N content is combustion analysis. In this procedure, a small, precisely weighed amount of the sample is combusted in a stream of pure oxygen at a very high temperature (typically ~900-1000 °C). The combustion process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced back to N₂). These combustion products are then passed through a series of detectors (e.g., thermal conductivity or infrared detectors) that quantify each gas. From the amounts of CO₂, H₂O, and N₂ produced, the original mass percentages of C, H, and N in the sample can be calculated.
For a pure sample of this compound, the experimentally determined percentages should closely match the theoretical values calculated from its molecular formula. A widely accepted tolerance for agreement between experimental and theoretical values in academic and industrial settings is ±0.4%. researchgate.net
Table 3: Elemental Composition of this compound (C₇H₁₄N₂)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Mass % | Expected Experimental Range (±0.4%) |
|---|---|---|---|---|---|
| Carbon (C) | 12.011 | 7 | 84.077 | 66.61% | 66.21% - 67.01% |
| Hydrogen (H) | 1.008 | 14 | 14.112 | 11.19% | 10.79% - 11.59% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 22.20% | 21.80% - 22.60% |
| Total | | | 126.203 | 100.00% | |
Thermal Analysis Techniques (e.g., TGA, DSC) for Material Characterization
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common and powerful thermal analysis methods for characterizing organic compounds like this compound. tainstruments.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). wikipedia.org For this compound, a TGA scan would reveal its thermal stability and decomposition profile. The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of weight loss indicates the temperature at which the compound begins to decompose. The shape of the curve can provide information about the decomposition mechanism, such as whether it occurs in a single step or multiple steps. If the compound were a hydrate (B1144303) or contained residual solvent, an initial weight loss step would be observed at a lower temperature corresponding to the loss of water or solvent.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org DSC is used to detect thermal transitions, which are processes that involve a change in enthalpy or heat capacity. williams.edu For a liquid sample like this compound, a DSC scan would show endothermic events (heat absorption) such as boiling. If the compound were to undergo decomposition, this could be observed as either an endothermic or exothermic (heat release) event. DSC can also be used to determine heat capacity and study the kinetics of chemical reactions. When used in conjunction, TGA and DSC provide complementary information; TGA shows if a mass change occurs during a thermal event observed by DSC. iitk.ac.in
Table 4: Information Obtained from TGA and DSC for this compound
| Technique | Measured Property | Information Provided |
|---|---|---|
| TGA | Mass Change | - Thermal Stability- Decomposition Temperature Range- Presence of Volatiles (e.g., residual solvent)- Composition of Multi-component Systems |
| DSC | Heat Flow | - Boiling Point- Enthalpy of Vaporization- Heat Capacity- Characterization of Decomposition (Endothermic/Exothermic) |
Theoretical and Computational Chemistry Studies of 5 Dimethylamino Pentanenitrile
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 5-(Dimethylamino)pentanenitrile, at the electronic level. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and a host of related molecular properties.
Density Functional Theory (DFT) Studies of Ground State
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.gov Instead of the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations significantly without a substantial loss of accuracy for many systems.
A DFT study of this compound would begin with the optimization of its molecular geometry to find the lowest energy arrangement of its atoms in the ground state. From this optimized structure, a variety of electronic properties can be calculated. These properties provide a detailed picture of the molecule's reactivity, stability, and spectroscopic characteristics. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
While specific DFT data for this compound is not available, studies on related aliphatic nitriles and aminonitriles have demonstrated the utility of DFT in understanding their reactivity. nih.govacs.orgrsc.org For example, DFT calculations have been used to investigate the reaction mechanisms of nitriles with other chemical species, providing insights into their activation energies and the stability of reaction intermediates. nih.gov
Table 1: Illustrative DFT-Calculated Properties for a Molecule Like this compound
| Property | Description | Potential Insights for this compound |
| Ground State Energy | The total electronic energy of the molecule in its most stable form. | Provides a baseline for comparing the stability of different conformers or isomers. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity of the molecule to act as an electron donor. The dimethylamino group would likely be a major contributor to the HOMO. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to act as an electron acceptor. The nitrile group would be a key contributor to the LUMO. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher stability and lower chemical reactivity. |
| Dipole Moment | A measure of the net molecular polarity. | Would quantify the overall polarity of the molecule arising from the electron-withdrawing nitrile group and the electron-donating dimethylamino group. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Would reveal the partial positive and negative charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack. |
Conformational Analysis and Energy Landscapes
Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in various spatial arrangements, known as conformations. Conformational analysis is the study of the energies of these different conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's behavior in different environments and its ability to interact with other molecules.
A computational conformational analysis of this compound would involve systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting structure. This process maps out the potential energy landscape of the molecule, identifying the low-energy (stable) conformers and the high-energy transition states that separate them. Such studies often employ methods like DFT or semi-empirical calculations for an initial broad search, followed by higher-level ab initio or DFT calculations for refining the energies of the most stable conformers. researchgate.net
The results would likely show a complex energy landscape with several local energy minima corresponding to different staggered arrangements of the pentyl chain and orientations of the dimethylamino and nitrile groups.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule moves, vibrates, and interacts with its surroundings.
For this compound, an MD simulation would require a force field, which is a set of parameters that describes the potential energy of the system as a function of the atomic positions. These force fields can be derived from experimental data or from quantum chemical calculations. The simulation would track the trajectory of each atom in the molecule over a period of time, providing insights into its conformational flexibility and how it interacts with solvent molecules or other species.
MD simulations of related flexible alkylamines have been used to study their interfacial behavior and self-assembly. ulisboa.ptucc.ieosti.govresearchgate.net For this compound, MD simulations could be used to study its behavior in aqueous solution, its partitioning between different phases, or its interaction with a biological target.
Table 3: Illustrative Outputs from a Molecular Dynamics Simulation of this compound
| Simulation Output | Description | Insights Gained |
| Trajectory | A file containing the positions, velocities, and accelerations of all atoms at discrete time steps. | Allows for visualization of the molecule's dynamic behavior and conformational changes. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated structure and a reference structure over time. | Indicates the stability of the molecule's conformation during the simulation. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central atom. | Can reveal the structure of the solvent around the molecule and identify specific interactions like hydrogen bonding. |
| Diffusion Coefficient | A measure of the rate at which the molecule moves through the simulation box. | Provides information about the molecule's mobility in a given medium. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states that are difficult to observe experimentally. mdpi.com
For this compound, computational modeling could be used to study a variety of potential reactions, such as the hydrolysis of the nitrile group or its reduction. These studies typically involve locating the transition state structure for a given reaction step and calculating the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. Methods like DFT are commonly used for this purpose. nih.gov Computational studies on the reaction mechanisms of other nitriles have provided detailed insights into their reactivity. mdpi.comnih.gov
Potential Energy Surface Mapping
Mapping the potential energy surface (PES) is a key component of studying reaction mechanisms. A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. For a chemical reaction, the PES shows the energy of the system as it progresses from reactants to products, passing through any transition states and intermediates.
For a reaction involving this compound, the reaction pathway, or intrinsic reaction coordinate (IRC), would be calculated. nih.gov The IRC is the minimum energy path connecting the reactants and products on the PES. By mapping the PES, researchers can determine the lowest energy pathway for a reaction and understand the factors that control its rate and selectivity.
Reaction Rate Constant Prediction
The prediction of reaction rate constants through computational methods is a significant area of theoretical chemistry. For a molecule like this compound, which contains both a nitrile and a tertiary amine functional group, several reaction pathways could be of interest, with hydrolysis of the nitrile group being a prominent example.
Theoretical predictions of reaction rates often rely on calculating the activation energy (Ea) or the Gibbs free energy of activation (ΔG‡) for a given reaction pathway. researchgate.net Methods like Density Functional Theory (DFT) are frequently employed as they offer a good balance between computational cost and accuracy. nih.gov For instance, a combined computational and experimental study on the reactivity of various nitriles with cysteine demonstrated a strong correlation between the DFT-calculated activation energies and experimentally determined kinetic constants. nih.gov This suggests that similar computational approaches could be used to estimate the reactivity of this compound in various chemical environments.
More advanced computational models, such as those using graph neural networks, are also being developed to predict reaction properties like hydrolysis free energies for a wide range of molecules. lbl.gov These machine learning approaches learn from large datasets of known reactions to predict the outcomes for new, unstudied molecules. lbl.gov
A report from the U.S. Environmental Protection Agency reviewed predictive techniques for hydrolysis rate constants for several classes of organic compounds, including aliphatic nitriles. epa.gov Such models often consider the influence of pH, as hydrolysis can be catalyzed by acid or base. nih.gov For this compound, the presence of the basic dimethylamino group would likely influence the local pH environment and could potentially participate in or influence the mechanism of nitrile hydrolysis.
Although no specific rate constants have been computationally predicted for this compound in the reviewed literature, the established methodologies provide a clear framework for how such predictions could be made. A typical study would involve:
Defining the reaction mechanism of interest (e.g., acid- or base-catalyzed hydrolysis of the nitrile).
Using quantum chemical methods (like DFT) to locate the transition state structure.
Calculating the activation energy, which can then be used within transition state theory to estimate the reaction rate constant.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (non-biological)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. unipd.it For a compound like this compound, QSPR models could be used to predict a variety of non-biological properties such as boiling point, vapor pressure, or solubility, although specific studies on this molecule are not currently published.
The development of a QSPR model involves calculating a set of numerical values, known as molecular descriptors, that encode structural features of a molecule. These can range from simple counts of atoms and bonds to more complex quantum-chemical parameters. researchgate.net A mathematical model is then built to relate these descriptors to an experimentally measured property.
For aliphatic amines, a class of compounds to which this compound belongs, a general equation has been developed to estimate a wide range of physicochemical properties. acs.org This model utilizes a set of six parameters derived from the molecular structure to predict properties like normal boiling point, critical temperature, and heat capacity. acs.org The success of such a general model for a broad class of compounds indicates the potential for accurately predicting the properties of this compound.
An example of the descriptors used in a general QSPR model for aliphatic amines is shown in the table below. These descriptors quantify various aspects of the molecular structure, such as the number of carbon atoms and the electronic environment of the nitrogen atom.
| Descriptor | Description |
| n | Carbon atom number |
| SCNE | Sum of carbon number effects |
| ΔAOEI | Difference in atomic orbital electronegativity index |
| PEI | Polarizability effect index of alkyl groups |
| APEI | Average polarizability effect index |
| GN | N atomic influence factor |
| This table is based on descriptors used in a general QSPR model for aliphatic amines and illustrates the types of parameters that would be relevant for this compound. acs.org |
While this specific model was developed for aliphatic amines, the principles are directly applicable to this compound. By calculating these or similar descriptors for its structure, one could use a relevant QSPR model to estimate its physical properties without the need for experimental measurement. Such in silico predictions are valuable for chemical engineering, environmental fate modeling, and materials science. unipd.itepa.gov
Derivatives and Analogues of 5 Dimethylamino Pentanenitrile: Synthesis and Research Applications
Synthesis of Homologues and Structural Analogues
The synthesis of homologues and structural analogues of 5-(dimethylamino)pentanenitrile typically involves the strategic formation of carbon-carbon bonds to append the core aminonitrile structure to other molecular frameworks. A common approach is the alkylation of a carbanion adjacent to a nitrile group with a haloalkylamine.
A notable example is the synthesis of 2,2-diphenyl-4-(dimethylamino)pentanenitrile, a key precursor for the analgesic methadone. organic-chemistry.orggoogle.com This process involves the reaction of diphenylacetonitrile (B117805) with 1-(dimethylamino)-2-halopropane in the presence of a base. organic-chemistry.orggoogle.com The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can significantly improve the efficiency of this reaction by facilitating the interaction between the water-soluble base and the organic-soluble reactants. google.com
Another powerful method involves the use of organometallic reagents. In the synthesis of analogues for the antidepressant Citalopram (B1669093), a dimethylamino side chain was introduced via alkylation using lithium diisopropylamide (LDA) to deprotonate the carbon alpha to the nitrile, followed by reaction with dimethylaminopropyl chloride. nih.gov This highlights a versatile strategy for coupling the dimethylaminoalkylnitrile moiety to complex aromatic systems. nih.gov These synthetic routes are summarized in the table below.
Table 1: Synthesis of this compound Analogues
| Precursors | Reagents | Product | Application Context | Reference |
|---|---|---|---|---|
| Diphenylacetonitrile, 1-(Dimethylamino)-2-chloropropane | Sodium hydroxide (B78521), Toluene, Quaternary salt | 2,2-Diphenyl-4-(dimethylamino)pentanenitrile | Methadone Precursor | organic-chemistry.orggoogle.com |
| Biphenyl nitrile derivative | Lithium diisopropylamide (LDA), Dimethylaminopropyl chloride | Citalopram Analogue | Serotonin (B10506) Transporter Probe | nih.gov |
Functionalization Strategies for Creating Advanced Derivatives
The dual functionality of this compound allows for a multitude of transformations to create advanced derivatives. These strategies can target the nitrile group, the tertiary amine, or involve the entire molecule in cyclization reactions.
Functionalization of the Nitrile Group: The nitrile group is a versatile handle for chemical modification. It can be hydrolyzed under acidic or basic conditions to form the corresponding amide or carboxylic acid. nih.gov For instance, in studies of Citalopram analogues, the hydrolysis of the 5-cyano group to an amide was explored to probe structure-activity relationships. nih.gov A more extensive transformation is the reduction of the nitrile to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This resulting primary amine can then undergo further functionalization, such as reductive amination with various aldehydes, to introduce diverse and complex substituents. nih.gov
Functionalization via Cyclization Reactions: Aminonitriles are valuable precursors for the synthesis of heterocyclic compounds. N-acylated α-aminonitriles, for example, can be reacted with triphenylphosphine (B44618) and carbon tetrahalide to yield diversely functionalized 5-halo-1H-imidazoles. acs.org These halo-imidazoles can then serve as substrates for palladium-catalyzed coupling reactions, allowing for the introduction of additional substituents. acs.org Furthermore, a controllable Lewis base-catalyzed Michael addition of α-aminonitriles to activated alkenes can be directed to produce either functionalized γ-amino acid esters or γ-lactams, depending on the choice of catalyst. organic-chemistry.org
Advanced Functionalization Methods: Modern synthetic methods like C-H functionalization offer sophisticated pathways to derivatives. mdpi.comresearchgate.net These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds at positions typically considered unreactive, without the need for pre-functionalized starting materials. mdpi.comresearchgate.net Such strategies, often catalyzed by transition metals, could be applied to the alkyl chain of this compound to introduce new functional groups and build molecular complexity. researchgate.netconsensus.app
Table 2: Selected Functionalization Strategies for Aminonitriles
| Starting Moiety | Reaction Type | Reagents | Resulting Functional Group/Scaffold | Reference |
|---|---|---|---|---|
| Nitrile | Reduction | LiAlH₄ | Primary Amine | nih.gov |
| Primary Amine (from nitrile) | Reductive Amination | Aldehydes, NaBH₄ | Secondary/Tertiary Amine | nih.gov |
| N-Acylated α-Aminonitrile | Cyclization | PPh₃, CCl₄ | 5-Halo-1H-imidazole | acs.org |
| α-Aminonitrile | Michael Addition | Activated Alkene, DBU or PBu₃ | γ-Amino Acid Ester or γ-Lactam | organic-chemistry.org |
Exploration of Structure-Reactivity Relationships in Synthetic Methodologies
The interplay between the structure of this compound derivatives and their chemical reactivity is critical for designing efficient synthetic routes and understanding their functional properties. The electronic and steric properties of substituents can profoundly influence reaction outcomes.
In medicinal chemistry research, structure-activity relationships (SAR) are paramount. Studies on Citalopram analogues revealed that seemingly minor modifications to the molecule lead to significant changes in biological function. nih.gov For example, hydrolyzing the nitrile group to an amide resulted in a nine-fold decrease in binding affinity for the serotonin transporter (SERT). nih.gov Further reduction to a primary amine caused an additional drop in binding, demonstrating a clear relationship between the electronic nature and hydrogen-bonding capacity of the functional group at this position and its biological reactivity. nih.gov
In synthetic contexts, structure-reactivity relationships dictate reaction pathways and selectivity. The controllable synthesis of γ-amino acid esters versus γ-lactams from α-aminonitriles is a prime example. organic-chemistry.org The reaction's outcome is dependent on the choice of Lewis base catalyst, showcasing how an external reagent's structure interacts with the substrate to control the reaction pathway. organic-chemistry.org Similarly, the successful cyclization of N-acylated α-aminonitriles into imidazoles is contingent on the presence of the N-acyl group, which activates the molecule for the subsequent intramolecular reaction. acs.org Attempts to achieve the cyclization without this activating group under similar conditions are not viable. acs.org
Development of Novel Reagents and Catalysts derived from this compound
Organocatalysis: There is a growing interest in using chiral aminonitriles as organocatalysts. whiterose.ac.uk Research has shown that amino acid-derived nitriles, such as those from L-valine and L-proline, can catalyze asymmetric aldol (B89426) reactions. whiterose.ac.uk Although conversions and enantioselectivities varied, the studies established a proof of principle that the aminonitrile scaffold can facilitate key bond-forming reactions. whiterose.ac.uk By analogy, chiral derivatives of this compound could be synthesized and investigated as potential organocatalysts for a range of asymmetric transformations.
Ligands for Metal Catalysis: The nitrogen atoms of the dimethylamino group and the nitrile are potential Lewis basic sites that can coordinate to transition metals, forming metal-ligand complexes. Such complexes are the cornerstone of homogeneous catalysis. Ruthenium-based olefin metathesis catalysts, such as the Zhan catalyst, feature a ligand containing a dimethylamino group that helps to anchor the complex. wikipedia.org This demonstrates the utility of this functional group in catalyst design. Derivatives of this compound could be designed as bidentate or pincer ligands, where both nitrogen atoms coordinate to a metal center, potentially creating catalysts with unique reactivity and selectivity. rug.nl For instance, ruthenium pincer complexes have been shown to be effective for the hydration of a broad range of nitriles to amides under mild conditions. rug.nl Bifunctional aminonitrile-based ligands could be developed to participate directly in metal-ligand cooperative activation of substrates. rug.nl
Emerging Research Frontiers and Future Perspectives on 5 Dimethylamino Pentanenitrile
Integration with Flow Chemistry and Automated Synthesis
The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow manufacturing, offering enhanced safety, efficiency, and scalability. The integration of 5-(dimethylamino)pentanenitrile synthesis and its subsequent transformations into flow chemistry and automated platforms represents a significant leap forward.
Continuous flow processes for the synthesis of aminonitriles have been successfully demonstrated, showcasing the potential for rapid and high-yield production. For instance, a continuous-flow oxidative cyanation of primary and secondary amines using singlet oxygen has been developed, affording α-aminonitriles in excellent yields. vapourtec.comnih.gov This method, which utilizes a variable-temperature continuous-flow photoreactor, could be adapted for the synthesis of this compound, potentially from a precursor amine. Another cyanide-free approach to nitrile synthesis in flow involves the van Leusen reaction, converting ketones to nitriles with short residence times and high throughput. rsc.org Such methodologies, when applied to precursors of this compound, could streamline its production.
Automated synthesis platforms, which combine robotics and computational control, are revolutionizing the discovery and production of complex molecules. nih.govsynplechem.com These systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. The synthesis of bifunctional molecules like this compound is well-suited for such platforms. By leveraging automated systems, libraries of derivatives based on the this compound scaffold could be rapidly generated for screening in drug discovery and materials science. synplechem.com The integration of flow reactors into automated synthesis workflows further enhances the efficiency and modularity of producing such compounds and their downstream products. mdpi.comrsc.org
Development of Novel Catalytic Systems for Efficient Transformations
Catalysis is at the core of modern, sustainable chemistry, and the development of novel catalytic systems for the synthesis and transformation of this compound is a key research frontier. The presence of both a nitrile and an amine group offers multiple sites for catalytic functionalization.
Recent advancements in catalysis for nitrile transformations are highly relevant. For example, the hydrogenation of nitriles to primary amines is a crucial reaction, and various catalytic systems have been developed to achieve this with high selectivity. google.com The use of quasi Pd1Ni single-atom surface alloy catalysts has shown promise in the selective hydrogenation of nitriles to secondary amines. dicp.ac.cn Such catalysts could be employed to transform the nitrile group of this compound into a primary or secondary amine, leading to the synthesis of novel diamines.
Furthermore, catalytic systems for the formation of C-C bonds at the carbon alpha to the nitrile group are of great interest. The development of reusable cobalt-catalysts for the α-alkylation of nitriles with alcohols via a "borrowing hydrogen" methodology presents a sustainable route to functionalized nitriles. While this has been demonstrated for other nitriles, its application to this compound could open pathways to a diverse range of derivatives. The use of Grignard reagents in the presence of catalytic zinc chloride has also been shown to facilitate the addition to aromatic nitriles, a reaction that could potentially be adapted for this compound under specific conditions. rsc.orgnih.gov
Expansion of Applications in Sustainable Materials and Polymer Development
The dual functionality of this compound makes it an intriguing candidate as a monomer or a precursor for the development of sustainable materials and polymers. The drive towards a circular economy has spurred research into bio-based and biodegradable polymers, and aminonitriles can play a significant role in this arena. bio-sourced.comemsgrivory.comdomochemicals.com
Recent research has demonstrated the catalyst-free multicomponent polymerization of dialdehydes, diamines, and trimethylsilyl (B98337) cyanide to produce poly(α-aminonitrile)s. rsc.org These polymers exhibit good thermal stability and high refractive indices. This compound, with its inherent amine and nitrile functionalities, could potentially undergo self-polymerization or co-polymerization with other monomers to create novel polymers with unique properties. A one-pot Strecker reaction of dialdehydes, diamines, and trimethylsilyl cyanide has also been used to create organic polymeric networks containing α-aminonitrile units. rsc.org
Furthermore, aminonitriles are valuable precursors for the synthesis of polyamides, a major class of engineering plastics. google.com The hydrolysis of the nitrile group to a carboxylic acid would transform this compound into 5-(dimethylamino)pentanoic acid, a bifunctional monomer suitable for polycondensation reactions to form polyamides. The incorporation of the dimethylamino group could impart unique properties to the resulting polymer, such as altered solubility, dyeability, or catalytic activity. The development of biodegradable polymers derived from amino acids is an active area of research, and the structural similarity of hydrolyzed this compound to amino acids suggests its potential use in creating more sustainable and functional polymers. nih.govresearchgate.netmdpi.comupc.edu
Advanced In Situ Spectroscopic Monitoring in Synthetic Processes
To optimize and control the synthesis and transformations of this compound, particularly in continuous flow and automated systems, advanced in situ spectroscopic monitoring techniques are indispensable. Real-time analysis provides crucial information on reaction kinetics, intermediate formation, and product quality, enabling precise process control and rapid optimization.
Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for in situ monitoring of reactions involving nitriles. For instance, in situ attenuated total reflection (ATR)-FTIR spectroscopy has been used to study the adsorption and hydrogenation of butyronitrile (B89842) on a Pt/Al2O3 catalyst, providing insights into the reaction mechanism. acs.org This technique could be applied to monitor the hydrogenation of the nitrile group in this compound, allowing for the optimization of catalyst performance and reaction conditions. Similarly, real-time monitoring of Grignard reactions with nitriles using in situ FTIR can provide valuable data on reaction initiation and completion. mt.com
Raman spectroscopy has also proven effective for monitoring transmetalation reactions involving Grignard reagents and for the vibrational characterization of inorganic compounds used in catalysis. acs.org Given the potential for various catalytic transformations of this compound, in situ Raman spectroscopy could be employed to track the evolution of both organic species and catalyst states throughout the reaction. The data obtained from these in situ techniques are critical for developing robust and efficient synthetic processes, especially in a manufacturing environment. google.com
Computational Design of New Reactions and Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the reactivity of molecules, elucidating reaction mechanisms, and designing new derivatives with desired properties. Applying these computational methods to this compound can accelerate the discovery of novel reactions and applications.
DFT calculations can provide valuable insights into the reactivity of the nitrile and amine functional groups in this compound. For example, computational studies on the reactivity of nitrile-containing compounds with nucleophiles like cysteine can predict their potential as covalent modifiers of biological targets. nih.govresearchgate.net Such studies could guide the design of this compound derivatives with specific biological activities. Furthermore, DFT calculations have been used to investigate the mechanism of the Strecker reaction, which is a common method for synthesizing α-aminonitriles, revealing the energetics of different reaction pathways. nih.gov
Computational modeling can also be used to design new catalysts and predict their efficacy in transforming this compound. For instance, DFT studies have been employed to understand the enantioselectivity of Friedel-Crafts reactions catalyzed by chiral phosphoric acid derivatives, which could be relevant for developing asymmetric transformations of this compound. acs.org By simulating the interaction of different substrates and catalysts, computational chemistry can help to identify promising new reactions and optimize existing ones, reducing the need for extensive experimental screening. nih.govacs.orgnih.govchalmers.se
Q & A
Basic Research Questions
Q. What synthetic routes are available for 5-(Dimethylamino)pentanenitrile, and how can structural purity be validated?
- Methodology : A common approach involves nucleophilic substitution or cyanide addition reactions. For example, silver cyanide (AgCN) in acetonitrile under reflux can introduce the nitrile group to intermediates containing dimethylamino moieties, as seen in analogous syntheses of brominated fluorophenyl derivatives . Structural validation typically employs FT-IR (to confirm nitrile C≡N stretches at ~2250 cm⁻¹), high-resolution mass spectrometry (HRMS) for molecular ion confirmation, and CHN elemental analysis to verify stoichiometry .
Q. What are the critical physicochemical properties of this compound relevant to reaction design?
- Methodology : Key properties include polarity (due to the nitrile and dimethylamino groups), boiling point (estimated via analogy to pentanenitrile derivatives, ~409–419 K), and solubility in polar aprotic solvents (e.g., acetonitrile or DMF). Thermodynamic data, such as Gibbs free energy (ΔG°), can be inferred from related compounds like pentanenitrile (ΔG° ≈ 802.4 kJ/mol) to predict reactivity trends .
Q. How can chromatographic methods be optimized for analyzing this compound in complex mixtures?
- Methodology : Use reverse-phase HPLC with a C18 column and UV detection (λ ~210–230 nm for nitrile absorption). For enhanced resolution, gradient elution with acetonitrile/water (0.1% formic acid) is recommended. GC-MS with EI ionization (e.g., m/z patterns for M+ and fragmentation ions) is suitable for volatile derivatives, as demonstrated in brominated analogs .
Advanced Research Questions
Q. How does steric hindrance from the dimethylamino group influence regioselectivity in alkylation or cycloaddition reactions?
- Methodology : Computational modeling (DFT calculations) can predict electronic and steric effects. Experimentally, compare reaction outcomes with analogs lacking the dimethylamino group. For instance, in the synthesis of indole-derived cannabinoid analogs (e.g., AM-2232), bulky substituents adjacent to the nitrile group reduce unwanted side reactions, suggesting steric control strategies .
Q. What contradictions exist in reported spectral data for this compound derivatives, and how can they be resolved?
- Methodology : Discrepancies in NMR or HRMS data may arise from tautomerism or solvent effects. For example, dimethylamino groups can exhibit dynamic proton exchange in DMSO-d6, broadening signals. Validate assignments using deuterated solvents (e.g., CDCl3) and 2D NMR (HSQC, HMBC) to resolve coupling patterns .
Q. What strategies mitigate decomposition or side-product formation during the synthesis of enantiomerically pure this compound analogs?
- Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., chiral ligands in cyanide addition) can enhance enantiomeric excess. For instance, (R)-configured derivatives like (2R)-2-(3,4-dimethoxyphenyl)-5-(methylamino)pentanenitrile were synthesized using enantioselective alkylation, followed by chiral HPLC purification .
Q. How do electronic effects of the dimethylamino group modulate the nitrile’s reactivity in bioorthogonal labeling applications?
- Methodology : The electron-donating dimethylamino group reduces nitrile electrophilicity, requiring activation (e.g., via Pd catalysis) for click chemistry. Compare reaction rates with non-substituted pentanenitriles using kinetic studies (UV-Vis or LC-MS monitoring) .
Notes
- Avoid commercial sources (e.g., ) per guidelines.
- Advanced questions emphasize mechanistic insights, data reconciliation, and synthetic challenges.
- Methodological answers integrate experimental and computational approaches to address research gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
